Dienogest Sulfate is a synthetic steroid hormone primarily used in the treatment of endometriosis and other gynecological disorders. It is a derivative of the natural hormone progesterone and exhibits progestogenic activity, which helps regulate menstrual cycles and manage symptoms associated with hormonal imbalances. The compound is classified as a progestin and is known for its ability to inhibit ovulation and reduce the effects of estrogen on target tissues, making it an effective therapeutic agent in reproductive health.
Dienogest Sulfate is derived from dienogest, which itself is synthesized from natural steroid precursors. The compound falls under the category of synthetic progestins, which are designed to mimic the action of progesterone in the body. It is classified as a second-generation progestin due to its structural modifications that enhance its efficacy and reduce side effects compared to earlier progestins.
The synthesis of dienogest involves several key steps:
This multi-step synthesis process allows for precise control over the chemical structure and purity of the final product.
Dienogest has a complex molecular structure characterized by four chiral centers, which contributes to its biological activity. Its chemical formula is C20H24O3S, with a molecular weight of approximately 344.47 g/mol. The structure includes:
Dienogest's stereochemistry plays a crucial role in its pharmacological properties, impacting its metabolism and interaction with biological targets.
Dienogest undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of dienogest sulfate and its therapeutic efficacy.
Dienogest exerts its effects primarily through:
Data from clinical studies indicate that dienogest effectively reduces pain associated with endometriosis and improves quality of life for affected individuals .
Dienogest sulfate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products.
Dienogest sulfate has several applications in medicine:
Research continues into additional therapeutic uses for dienogest sulfate based on its hormonal activity and metabolic pathways.
Dienogest (DNG) emerged from pharmaceutical research in 1979 as part of efforts to develop progestins with improved selectivity profiles. Synthesized by Jenapharm GmbH (later acquired by Bayer AG), it received its first medical approval in Germany in 1995 for oral contraception when combined with ethinyl estradiol. This marked dienogest as the first progestin specifically engineered to merge beneficial properties of both nortestosterone-derived and progesterone-derived progestins [1] [3]. Classified as a fourth-generation progestin, dienogest belongs to the 19-nortestosterone derivative family but exhibits pharmacological characteristics distinct from earlier compounds like levonorgestrel or norethindrone [1] [8]. Its development was driven by the need for agents with strong endometrial efficacy but reduced androgenic and metabolic impacts. By 2010, dienogest monotherapy gained approval for endometriosis treatment in the European Union and Japan under the brand name Visanne, representing a significant advancement in long-term medical management of this condition [4] [7].
Table 1: Development Timeline of Dienogest
Year | Milestone | Region/Company |
---|---|---|
1979 | Initial synthesis | Jenapharm GmbH |
1995 | First approval (combined oral contraceptive) | Germany |
2009 | EU approval for endometriosis (Visanne®) | European Union |
2010 | FDA approval for contraception (Natazia®) | United States |
2018 | Generic versions introduced globally | Multiple manufacturers |
Dienogest's molecular structure (C₂₀H₂₅NO₂; molecular weight 311.4 g/mol) features two critical modifications to the 19-nortestosterone backbone: a cyanomethyl group (-CH₂-C≡N) at carbon C17α instead of the conventional ethinyl group, and a double bond between C9 and C10 (Δ⁹(¹⁰)) [1] [3] [9]. These structural innovations confer unique pharmacological properties: the cyanomethyl group enhances binding specificity to progesterone receptors while reducing hepatic impact, and the double bond configuration contributes to antiandrogenic activity [3] [8]. The absence of a C19 methyl group classifies it as a 19-nortestosterone derivative, yet its pharmacological behavior bridges characteristics typical of progesterone-derived progestins [3].
The term "Dienogest Sulfate" refers not to a separate derivative but to one of dienogest's potential phase II metabolites formed through sulfation pathways. However, dienogest primarily undergoes hepatic metabolism via CYP3A4-mediated hydroxylation and subsequent glucuronidation, with its main circulating metabolites being 9,10-dihydrodienogest and 3α,5α-tetrahydrodienogest—both considered pharmacologically inactive [1] [4]. The sulfate conjugate represents a minor metabolic pathway, consistent with its rapid renal excretion profile (elimination half-life: 9-10 hours) [4] [7].
Table 2: Key Structural Features and Derivatives of Dienogest
Structural Element | Pharmacological Consequence |
---|---|
C17α-cyanomethyl group | Reduced hepatic impact; enhanced receptor specificity |
Δ⁹(¹⁰) double bond | Antiandrogenic activity (~30-40% of cyproterone acetate) |
19-nortestosterone backbone | Strong endometrial efficacy; oral bioavailability >90% |
3-keto-Δ⁴ configuration | Progestogenic activity |
Dienogest's receptor interaction profile demonstrates high selectivity: it acts as a pure agonist at progesterone receptors without binding to estrogen, glucocorticoid, or mineralocorticoid receptors [1] [4]. Its moderate antiandrogenic activity (approximately 30-40% of cyproterone acetate's potency) distinguishes it from other 19-nortestosterone derivatives, which typically exhibit androgenic effects [3] [8]. This unique combination enables potent endometrial effects without androgenic side effects, making it particularly suitable for estrogen-dependent conditions like endometriosis [7].
Dienogest's regulatory approvals reflect its dual therapeutic applications: as monotherapy for endometriosis and in combination with estrogens for contraception and menorrhagia. The European Medicines Agency (EMA) approved 2mg dienogest monotherapy (Visanne®) for endometriosis in 2009, followed by Japan in 2010 and Australia in 2013 [1] [7]. For contraceptive use, the quadriphasic combination with estradiol valerate (marketed as Natazia® in the US and Qlaira® in Europe) received EMA approval in 2008 and FDA approval in 2010—notable as the first combined oral contraceptive containing natural estrogen instead of ethinyl estradiol [4] [8].
The global market for dienogest formulations has demonstrated robust growth, valued at approximately $1.5 billion in 2024 with projections reaching $2.8 billion by 2033 at a compound annual growth rate (CAGR) of 7.2% [6] [10]. This expansion is driven by several factors: increasing diagnosis of endometriosis (affecting 5-10% of reproductive-age women globally), rising demand for non-surgical management options, and expansion into emerging markets [5] [6]. Regionally, North America and Europe dominate current consumption due to established awareness and reimbursement structures, while the Asia-Pacific region exhibits the highest growth trajectory (projected 35% of total revenue increase) fueled by improving healthcare infrastructure and rising diagnosis rates [6] [10].
Table 3: Global Regulatory and Market Landscape for Dienogest Formulations
Region | Key Approved Indications | Market Characteristics |
---|---|---|
European Union | Endometriosis (mono); Contraception (combo) | Mature market; generic entrants since 2018 |
United States | Contraception & menorrhagia (combo) | Branded dominance (Natazia®); no monotherapy approval |
Japan | Endometriosis (mono); Contraception (combo) | Rapid adoption; local production (Mochida Pharma) |
Asia-Pacific | Endometriosis (mono) in select countries | Highest growth region (8.5% CAGR); improving access |
Latin America | Variable approvals for mono and combo products | Moderate growth; price-sensitive markets |
Patent expirations have significantly shaped market dynamics, with initial core patents expiring circa 2015–2018. This triggered entry of generic versions from manufacturers including DQA Pharma International, NewChem, Conscientia Industrial, and Shanghai Acebright, intensifying price competition while expanding accessibility [2] [10]. Current clinical research focuses on expanding indications and optimizing dosing, exemplified by an ongoing Japanese trial (jRCTs041210016) comparing 1mg versus 2mg dienogest for long-term endometriosis management [5]. These developments position dienogest as a cornerstone in hormonal gynecological therapy with evolving global utilization patterns.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5